REACTION_CXSMILES
|
S(=O)(=O)(O)O.C[C:7]1([OH:14])[CH2:12][CH:11]2[CH2:13][CH:8]1[CH2:9][CH2:10]2.[C:15]([OH:18])(=O)[CH3:16].[C:19](=O)([O-])[O-].[Na+].[Na+]>O>[C:15]([O:14][CH:7]1[CH2:12][CH:11]2[CH2:13][C:8]1([CH3:19])[CH2:9][CH2:10]2)(=[O:18])[CH3:16] |f:3.4.5|
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
240 g
|
Type
|
reactant
|
Smiles
|
CC1(C2CCC(C1)C2)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at 60° C. for three hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |